Cas no 1439897-57-0 (6-(Cyclobutylamino)pyrimidine-4-carboxylic acid)

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid
- 4-Pyrimidinecarboxylic acid, 6-(cyclobutylamino)-
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- Inchi: 1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12)
- InChI Key: LQSSROPXSUFBJP-UHFFFAOYSA-N
- SMILES: C1=NC(NC2CCC2)=CC(C(O)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504696-1g |
6-(Cyclobutylamino)pyrimidine-4-carboxylicacid |
1439897-57-0 | 97% | 1g |
$542 | 2023-01-09 |
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Related Literature
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid
Introduction to 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS No. 1439897-57-0)
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1439897-57-0, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a pyrimidine core substituted with a cyclobutylamino group and a carboxylic acid moiety, has garnered attention due to its structural uniqueness and potential biological activities. The pyrimidine scaffold is a fundamental motif in nucleoside analogs and anticancer agents, while the cyclobutylamino group introduces steric and electronic properties that can modulate binding interactions with biological targets.
The synthesis of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid involves sophisticated organic transformations that highlight the intersection of medicinal chemistry and synthetic methodology. The introduction of the cyclobutylamino group, in particular, requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have enabled more efficient routes to this compound, reducing the number of synthetic steps and minimizing byproduct formation.
One of the most compelling aspects of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is its potential as a lead compound for drug discovery. The pyrimidine ring is closely associated with enzymes involved in DNA replication and repair, making it a prime target for developing therapeutic agents. The carboxylic acid functionality provides a handle for further derivatization, allowing chemists to explore various pharmacophores. For instance, amide or ester derivatives can be synthesized to enhance solubility or improve metabolic stability.
Recent studies have begun to explore the pharmacological profile of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid and its derivatives. In vitro assays have demonstrated that certain analogs exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The cyclobutylamino group appears to contribute to binding affinity by inducing conformational changes in the target protein. Additionally, computational modeling has been employed to predict binding modes, providing insights into how structural modifications might enhance potency.
The role of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid in medicinal chemistry extends beyond anticancer applications. Researchers are investigating its potential as an antimicrobial agent, given the structural similarities between pyrimidine derivatives and known antibiotics. Preliminary data suggest that certain modifications can lead to compounds with broad-spectrum activity against resistant bacterial strains. This dual functionality—both as a scaffold for known biological activities and as a platform for innovation—makes it an attractive candidate for further exploration.
From a chemical biology perspective, 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid serves as a valuable tool for studying enzyme mechanisms. Its unique structure allows researchers to probe interactions at atomic resolution using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies not only enhance our understanding of biological pathways but also guide the design of more effective drugs. For example, identifying key residues involved in binding can inform the development of molecules with improved selectivity.
The industrial production of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is also an area of active interest. Scalable synthetic routes are essential for translating laboratory discoveries into clinical applications. Recent innovations in flow chemistry have enabled continuous production processes, reducing waste and improving efficiency. Furthermore, green chemistry principles are being integrated into synthetic strategies to minimize environmental impact. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
In conclusion, 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (CAS No. 1439897-57-0) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile scaffold for drug development, while its potential as an antimicrobial agent adds another layer of interest. As synthetic methodologies continue to evolve, so too will our ability to harness this molecule for therapeutic purposes. The ongoing investigation into its biological activities ensures that it remains at the forefront of medicinal chemistry innovation.
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